(1E)-N-(1-Chloroethenyl)-N,N'-bis(4-methoxyphenyl)ethanimidamide
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Overview
Description
(1E)-N-(1-Chloroethenyl)-N,N’-bis(4-methoxyphenyl)ethanimidamide is a synthetic organic compound characterized by its unique structure, which includes a chloroethenyl group and two methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-(1-Chloroethenyl)-N,N’-bis(4-methoxyphenyl)ethanimidamide typically involves the reaction of 4-methoxyaniline with chloroacetyl chloride to form an intermediate, which is then reacted with another equivalent of 4-methoxyaniline under specific conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(1E)-N-(1-Chloroethenyl)-N,N’-bis(4-methoxyphenyl)ethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (1E)-N-(1-Chloroethenyl)-N,N’-bis(4-methoxyphenyl)ethanimidamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
(1E)-N-(1-Chloroethenyl)-N,N’-bis(4-methoxyphenyl)ethanimidamide: shares structural similarities with other chloroethenyl and methoxyphenyl derivatives.
N-(4-Methoxyphenyl)-N’-(4-methoxyphenyl)ethanimidamide: Lacks the chloroethenyl group.
N-(1-Chloroethenyl)-N,N’-bis(4-methoxyphenyl)acetamide: Similar structure but with an acetamide group instead of ethanimidamide.
Uniqueness
The presence of both chloroethenyl and methoxyphenyl groups in (1E)-N-(1-Chloroethenyl)-N,N’-bis(4-methoxyphenyl)ethanimidamide makes it unique, potentially offering distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
88046-78-0 |
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Molecular Formula |
C18H19ClN2O2 |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
N-(1-chloroethenyl)-N,N'-bis(4-methoxyphenyl)ethanimidamide |
InChI |
InChI=1S/C18H19ClN2O2/c1-13(19)21(16-7-11-18(23-4)12-8-16)14(2)20-15-5-9-17(22-3)10-6-15/h5-12H,1H2,2-4H3 |
InChI Key |
UCTFTZCXJFJUOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)OC)N(C2=CC=C(C=C2)OC)C(=C)Cl |
Origin of Product |
United States |
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